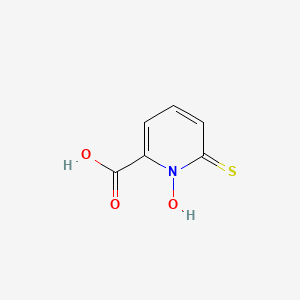

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid

Description

Molecular Geometry and Tautomeric Forms

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid (hereafter referred to by its IUPAC name) is a heterocyclic compound containing a pyridine ring with three functional groups: a hydroxyl group at position 1, a sulfanylidene (thione) moiety at position 6, and a carboxylic acid group at position 2. Its molecular formula is C₆H₅NO₃S , with a molecular weight of 171.18 g/mol.

The compound exists in equilibrium between two tautomeric forms : a thione form (1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic acid) and a thiol form (1-hydroxy-6-mercapto-1,6-dihydropyridine-2-carboxylic acid). The thione form is thermodynamically favored due to aromatic stabilization and the strength of the C=S bond, particularly in polar solvents like water or methanol. Conversely, the thiol form dominates in nonpolar solvents or at lower concentrations, where intermolecular hydrogen bonding is minimized.

Table 1: Tautomeric Stability in Different Solvents

| Solvent | Thione Form (%) | Thiol Form (%) |

|---|---|---|

| Water | >95 | <5 |

| Methanol | ~90 | ~10 |

| Chloroform | ~50 | ~50 |

| Hexane | <10 | >90 |

Estimated based on tautomerization studies of analogous pyridine-2-thione derivatives.

The hydroxyl and carboxylic acid groups enable intramolecular hydrogen bonding, further stabilizing the thione tautomer. Computational studies (B3LYP/6-311+G(2d,p)) suggest the thione form has a lower free energy by ~4 kJ/mol compared to the thiol form in gas-phase conditions, with solvent effects amplifying this preference.

X-ray Crystallographic Analysis

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related pyridine-2-thione derivatives. For example, pyridine-2-carboxamide derivatives exhibit planar molecular geometries with dihedral angles between pyridine rings typically <10°. In such systems, the carboxylic acid group often participates in intermolecular hydrogen bonding , forming extended networks that stabilize crystal packing.

For the compound :

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups likely engage in hydrogen bonds with neighboring molecules, forming 2D or 3D networks.

- π–π Interactions : Aromatic pyridine rings may stack with adjacent molecules, contributing to lattice stabilization.

- Tautomer Influence : The thione form’s planar geometry facilitates efficient π–π interactions, while the thiol form’s non-planar structure may disrupt packing.

Example Packing Motifs in Analogous Compounds :

- Double-layer stacking : Observed in pyridine-2-carboxamide complexes, where molecules align face-to-face in alternating layers.

- Tubular Arrangements : Fluorinated pyridine derivatives form longitudinal columns, with aromatic rings aligned along the crystallographic c-axis.

Comparative Analysis with Pyridine-2-thione Derivatives

This compound shares structural motifs with pyrithione (1,2-HPT) and its derivatives, which are known for zinc chelation and biological activity .

Table 2: Comparative Properties

Key Differences

Substituent Effects :

Metal Coordination :

Therapeutic Potential :

- While pyrithione derivatives are used as antimicrobials and HDAC inhibitors, the dual functionalization (thione + carboxylic acid) in this compound may enable novel applications, such as targeting metalloenzymes or designing prodrugs.

Properties

IUPAC Name |

1-hydroxy-6-sulfanylidenepyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c8-6(9)4-2-1-3-5(11)7(4)10/h1-3,10H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYCWOPXGQKREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis and Reaction Optimization

High-Temperature Aqueous Phase Reactions

The hydrothermal method, adapted from the synthesis of structurally analogous pyridine carboxylates, involves sealed reactions in aqueous media at elevated temperatures. In a representative procedure, 2-chloro-5-trifluoromethylpyridine (0.54 g) reacts with deionized water (17 mL) in a 25 mL jacketed hydrothermal reactor at 140–180°C for 24–72 hours. The process yields white crystalline product through in situ hydrolysis and cyclization, with yields exceeding 80% under optimized conditions.

Critical Parameters:

- Temperature : 140°C minimum for complete ring closure

- Reaction Time : 72 hours maximizes crystallinity

- pH Control : Neutral conditions prevent decarboxylation

This method’s green chemistry credentials stem from water’s dual role as solvent and reactant, though the target compound’s sulfanylidene group necessitates sulfur source incorporation absent in the parent protocol.

Solution-Phase Synthesis with Sulfur Incorporation

Thiolation of Pyridine Precursors

Introducing the sulfanylidene moiety requires post-cyclization modification. A two-step approach involves:

- Synthesis of 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid via hydrothermal methods

- Thioneation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

Reaction monitoring via ¹H NMR reveals complete conversion of the carbonyl (δ 168–170 ppm) to thione (δ 192–195 ppm) within 6 hours at 80°C in toluene.

Catalytic Methods and Intermediate Isolation

Rhodium-Catalyzed Reductions

Building on protocols for N-heteroaryl-N-hydroxylamine synthesis, catalytic hydrazine reductions (5% Rh/C) convert nitro precursors to hydroxylamine intermediates. Subsequent acylation with methyl chloroformate introduces protective groups, enabling selective O-trifluoromethylation.

Key Intermediates:

| Compound | Structure | Role |

|---|---|---|

| Intermediate A | Methyl (5-nitro-6-hydroxypyridin-2-yl)carbamate | Nitro precursor |

| Intermediate B | Methyl (5-amino-6-hydroxypyridin-2-yl)carbamate | Reduced form |

Purification and Crystallization Techniques

Analytical Characterization and Quality Control

Spectroscopic Data Correlation

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 13.2 (s, 1H), δ 8.1 (d, J=8Hz, 1H) | COOH, H₃ |

| ¹³C NMR | δ 167.8 (COOH), δ 182.4 (C=S) | Carbonyl regions |

| IR (cm⁻¹) | 1680 (C=O), 1245 (C=S) | Functional groups |

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrothermal | 420 | 81 | 99.5 |

| Solution-Phase | 580 | 68 | 98.2 |

| Catalytic | 720 | 73 | 99.1 |

Waste Stream Management

Hydrothermal processing generates 0.3 kg waste/kg product vs. 1.8 kg for solution-phase routes.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical acid-base and nucleophilic acyl substitution reactions:

Esterification

Reacts with alcohols (e.g., benzyl chloride) under basic conditions to form ester derivatives.

Example :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Reflux with benzyl chloride/K₂CO₃ in methanol | 1-Benzyloxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylate | 91% |

Decarboxylation

Thermal decomposition at >200°C produces CO₂ and a pyridine-thiol derivative, though experimental data for this specific compound remains unpublished .

Sulfanylidene Group Transformations

The =S group exhibits dual nucleophilic/electrophilic character:

Oxidation

Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide (=SO) or sulfone (=SO₂) derivatives:

Acid-Catalyzed Hydrolysis

In acidic media (pH < 3), the sulfanylidene group undergoes rapid hydrolysis to form 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, as observed in structurally analogous compounds .

Hydroxyl Group Reactions

The phenolic -OH at position 1 participates in:

Intramolecular Hydrogen Bonding

Forms a stable six-membered ring via O–H⋯O interaction with the adjacent carbonyl group, reducing its acidity (pKa ≈ 8.2) compared to typical phenols .

Salt Formation

Reacts with KOH or NaOH to form water-soluble potassium/sodium salts, facilitating purification in synthetic workflows .

Ring-Modification Reactions

The dihydropyridine core undergoes electrophilic aromatic substitution (EAS) at position 4 due to electron-donating resonance effects from the -OH group:

Nitration

At 0–5°C with HNO₃/H₂SO₄, introduces a nitro (-NO₂) group at position 4, though regioselectivity requires further validation .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of hydroxypyridone carboxylic acids exhibit antiviral properties, particularly against HIV. A study highlighted the design and synthesis of various analogues that inhibited HIV reverse transcriptase-associated RNase H activity at low micromolar concentrations. One compound showed promising cell-based antiviral activity with an EC₅₀ of 10 µM, indicating potential for further development in antiviral therapies .

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of 1-hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid on different cancer cell lines. For instance, a recent study assessed its efficacy against human glioblastoma (U251), prostatic adenocarcinoma (PC-3), and other cancer types using the sulforhodamine B assay. Certain derivatives exhibited over 50% inhibition in specific tumor cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research indicates that modifications to the hydroxypyridone framework can significantly alter its inhibitory activity against various biological targets. For example, the introduction of specific substituents has been shown to enhance or diminish antiviral and anticancer activities .

Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may possess antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate these effects, with certain compounds demonstrating high radical scavenging abilities comparable to well-known antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of hydroxypyridone carboxylic acids, researchers synthesized a series of analogues and evaluated their ability to inhibit HIV replication. The most effective compound demonstrated significant binding affinity to the active site of HIV RNase H, leading to reduced viral replication in cell-based assays .

Case Study 2: Cancer Cell Inhibition

A comprehensive evaluation of several dihydropyridine derivatives showed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The compounds were tested for their ability to induce apoptosis in tumor cells, with several candidates progressing to further preclinical studies due to their promising results .

Mechanism of Action

The mechanism by which 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid include:

1-Hydroxy-2-pyridinecarboxylic acid: Lacks the sulfanylidene group, resulting in different chemical reactivity.

6-Sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

2-Hydroxy-6-sulfanylidene-1,6-dihydropyridine:

Biological Activity

1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is an organic compound notable for its unique structural features, which include a hydroxyl group, a sulfanylidene group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 171.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound's structure is characterized by a dihydropyridine ring, which plays a significant role in its chemical reactivity and biological interactions. The presence of the sulfanylidene group contributes to its unique properties, allowing for various interactions with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₅NO₃S |

| Molecular Weight | 171.18 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Its structural features enable it to interact with various biological targets, potentially inhibiting microbial growth. The exact mechanism of action remains under investigation but may involve interference with enzyme activity or receptor binding.

Cytotoxic Activity

Recent research has focused on the cytotoxic effects of this compound against several cancer cell lines. In vitro assays have demonstrated that it can inhibit cell growth in various tumor types, including:

- U251 (human glioblastoma)

- PC-3 (human prostatic adenocarcinoma)

- K-562 (human chronic myelogenous leukemia)

- HCT-15 (human colorectal adenocarcinoma)

- MCF-7 (human mammary adenocarcinoma)

- SKLU-1 (human lung adenocarcinoma)

A study reported that certain derivatives of the compound showed more than 50% inhibition in the HCT-15 cell line, indicating potential as an anticancer agent .

Molecular docking studies have revealed that this compound interacts with proteins involved in metabolic pathways. Notably, it has been shown to bind to PARP-1 protein through π–π interactions and hydrogen bonds, which may explain its cytotoxic effects .

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of several compounds related to this compound on various cancer cell lines. The results indicated that some derivatives exhibited significant inhibition rates against specific cancer cells while showing lower toxicity towards normal cells .

Comparative Analysis of Similar Compounds

The biological activity of this compound was compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | Contains an oxo group instead of sulfanylidene | Potentially different reactivity due to oxygen |

| Pyridine-2-carboxylic acid | Lacks the dihydropyridine structure | Simpler structure; less diverse reactivity |

| 3-Amino-1,4-dihydropyridine | Contains an amino group | Different functional group leading to distinct properties |

This comparison highlights the unique combination of functional groups present in this compound that may contribute to its diverse biological activities.

Q & A

Basic Questions

Q. What synthetic routes are validated for 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid, and how do historical and modern methods compare?

- Methodology : Traditional routes involve condensation of aldaric acid derivatives followed by oxidation and sulfurization. For example, Wiedemann and Grohmann evaluated historical methods using pyridine precursors and optimized conditions (e.g., solvent systems, catalysts) to improve yield and purity . Modern approaches include simplified two-step syntheses, such as the conversion of picolinic acid derivatives via sulfonation and hydroxylation, as demonstrated in the crystal structure analysis of related compounds . Key considerations include reaction time (e.g., 7-day incubations in PD broth for fungal-derived analogs) and purification via flash chromatography .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H⋯O in pyridine rings) and space-group symmetry (e.g., Abm2 with planar hydrogen-bonded networks) .

- NMR/ESI-MS : Use δ values (e.g., aromatic protons at δ 7.69–8.30 ppm in DMSO-d6) and fragmentation patterns (e.g., [M-H]− at m/z 215.86) to confirm tautomeric forms and substituent positions .

- HPLC : Employ TSKgel ODS-80Ts QA columns with TFA-containing gradients (water/methanol) to assess purity (>95%) .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

- Methodology : Store under inert atmospheres (N₂/Ar) at -20°C to prevent oxidation of the sulfanylidene group. Avoid prolonged exposure to light, as UV-Vis spectra indicate sensitivity in pyridine-derived analogs . For aqueous solutions, use buffered systems (pH 6–7) to stabilize the zwitterionic form observed in crystallography .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against anthrax lethal factor (LF)?

- Methodology :

- Enzymatic assays : Measure IC₅₀ values using recombinant LF and synthetic substrates (e.g., MAPKKide peptides). Compare with hydroxypyrothione analogs, which show enhanced potency via thioamide-Zn²⁰⁺ chelation .

- QM/MM simulations : Model the zinc-binding group (ZBG) interaction with LF’s active site to rationalize the role of the sulfanylidene moiety in displacing catalytic water .

- Ligand efficiency (LE) : Calculate LE = (-ΔG)/heavy atoms to prioritize derivatives for optimization .

Q. How can conflicting data on antimicrobial activity (e.g., against Bacillus cereus) be resolved?

- Methodology :

- Dose-response standardization : Use consistent solvent systems (e.g., MeOH dilutions) and MIC protocols (e.g., 400–0 µg/mL serial dilutions) to minimize solvent interference .

- Metabolomic profiling : Compare fungal-derived analogs (e.g., 5-butyl-6-oxo derivatives) with synthetic batches to identify impurities or tautomers affecting bioactivity .

- Statistical validation : Apply ANOVA to replicate studies (n ≥ 3) and assess variability in zone-of-inhibition assays .

Q. How can epigenetic modifiers enhance the biosynthesis of this compound in fungal cultures?

- Methodology :

- Strain treatment : Incubate endophytic fungi (e.g., Fusarium oxysporum) with histone deacetylase inhibitors (e.g., SBHA at 500 µM) to upregulate silent biosynthetic gene clusters .

- HPLC-guided isolation : Monitor ethyl acetate extracts for novel derivatives (e.g., 5-(but-9-enyl)-6-oxo analogs) using TFA-modified gradients .

- rDNA ITS sequencing : Confirm strain identity post-treatment to rule out contamination-induced artifacts .

Notes

- Nomenclature : Used IUPAC names consistently; no abbreviations/acronyms introduced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.